MK-499 hydrochloride, (+)-

Description

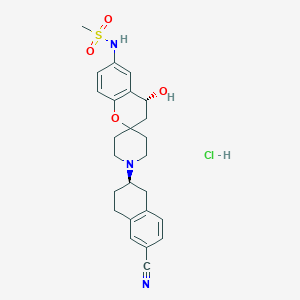

Structure

3D Structure of Parent

Properties

CAS No. |

156619-48-6 |

|---|---|

Molecular Formula |

C25H30ClN3O4S |

Molecular Weight |

504.0 g/mol |

IUPAC Name |

N-[(4R)-1'-[(2R)-6-cyano-1,2,3,4-tetrahydronaphthalen-2-yl]-4-hydroxyspiro[3,4-dihydrochromene-2,4'-piperidine]-6-yl]methanesulfonamide;hydrochloride |

InChI |

InChI=1S/C25H29N3O4S.ClH/c1-33(30,31)27-20-5-7-24-22(14-20)23(29)15-25(32-24)8-10-28(11-9-25)21-6-4-18-12-17(16-26)2-3-19(18)13-21;/h2-3,5,7,12,14,21,23,27,29H,4,6,8-11,13,15H2,1H3;1H/t21-,23-;/m1./s1 |

InChI Key |

XEISGCQFKBFQOQ-BLDCTAJRSA-N |

Isomeric SMILES |

CS(=O)(=O)NC1=CC2=C(C=C1)OC3(CCN(CC3)[C@@H]4CCC5=C(C4)C=CC(=C5)C#N)C[C@H]2O.Cl |

Canonical SMILES |

CS(=O)(=O)NC1=CC2=C(C=C1)OC3(CCN(CC3)C4CCC5=C(C4)C=CC(=C5)C#N)CC2O.Cl |

Origin of Product |

United States |

Molecular Pharmacology and Target Interaction of Mk 499 Hydrochloride, +

Elucidation of Specific Ion Channel Modulation by MK-499

Selective Blockade of the Rapidly Activating Component of Cardiac Delayed Rectifier K+ Current (IKr)

MK-499 is recognized as a potent and specific blocker of the rapidly activating component of the cardiac delayed rectifier potassium current (IKr). ahajournals.orgahajournals.org This current plays a crucial role in the repolarization phase of the cardiac action potential. ahajournals.org The blockade of IKr by methanesulfonanilides like MK-499 leads to a prolongation of the action potential duration. ahajournals.org Studies have shown that the antiarrhythmic efficacy of selective IKr blockers, such as MK-499, is achieved through this mechanism. ahajournals.org

The blocking action of MK-499 on IKr is state-dependent, preferentially targeting open channels. ahajournals.org This was demonstrated in experiments where the drug had no effect on the human ether-à-go-go-related gene (hERG) channels, the molecular basis of IKr, when the channels were at a negative holding potential and not pulsed. ahajournals.org However, when the channels were repetitively pulsed or held at a depolarized potential, MK-499 effectively blocked the current. ahajournals.org This indicates that channel opening is a prerequisite for the drug to exert its inhibitory effect.

Interaction with Human Ether-à-go-go-Related Gene (hERG) Channels

The IKr current is conducted by channels formed by the protein subunits encoded by the human ether-à-go-go-related gene (hERG). ahajournals.orgjpp.krakow.pl Therefore, the pharmacological action of MK-499 is a direct consequence of its interaction with hERG channels. ahajournals.org The ability of MK-499 to block these channels provides a molecular mechanism for its observed effects on cardiac repolarization. ahajournals.org The interaction is characterized by high affinity, although the potency can be influenced by experimental conditions. nih.govcaldic.com

Characterization of the Molecular Binding Site of MK-499

Identification of Key Residues within the hERG Channel Pore (e.g., Tyr652, Phe656, Thr623, Ser624, Val625)

Site-directed mutagenesis studies have been instrumental in identifying the specific amino acid residues within the hERG channel that are critical for MK-499 binding. pnas.orgnih.govnih.gov The binding site for MK-499 is located within the central cavity of the channel pore. pnas.org Key residues that form this binding pocket are located on the S6 transmembrane domain and the pore helix. pnas.org

Specifically, the aromatic residues Tyrosine 652 (Tyr652) and Phenylalanine 656 (Phe656) in the S6 domain are crucial for high-affinity binding of MK-499. pnas.orgpnas.orgnih.gov Mutation of either of these residues to alanine (B10760859) significantly reduces the blocking potency of MK-499. nih.govpnas.orgnih.gov For instance, the Y652A mutation can decrease MK-499's affinity by 94-fold, while the F656A mutation can lead to a 650-fold reduction. nih.govcaldic.com

Other important residues include Threonine 623 (Thr623), Serine 624 (Ser624), and Valine 625 (Val625) located in the pore helix. pnas.orgnih.govnih.gov These residues, along with Glycine 648 (G648) in the S6 domain, contribute to the formation of the drug-binding pocket. pnas.orgnih.gov

| Residue | Location | Role in MK-499 Binding |

| Tyr652 | S6 Domain | Critical for high-affinity binding, likely through cation-π interactions. pnas.orgpnas.orgnih.gov |

| Phe656 | S6 Domain | Essential for high-affinity binding; its mutation significantly reduces potency. pnas.orgpnas.orgnih.gov |

| Thr623 | Pore Helix | Contributes to the drug binding site. pnas.orgnih.gov |

| Ser624 | Pore Helix | Part of the binding pocket; may form hydrogen bonds with certain analogs. pnas.orgnih.govnih.gov |

| Val625 | Pore Helix | Affects the size and shape of the binding pocket. pnas.orgnih.gov |

Structural Determinants of MK-499 Binding within the S6 Domain and Inner Vestibule

The binding of MK-499 occurs within the inner vestibule of the hERG channel pore, a region lined by the S6 helices of the four channel subunits. nih.govpatsnap.com The unique structural features of the hERG channel, including a relatively large inner cavity and the presence of the aromatic residues Tyr652 and Phe656, contribute to its ability to bind a wide variety of compounds, including MK-499. nih.govcaldic.com

Homology models based on bacterial potassium channel structures suggest that Tyr652 and Phe656 are positioned facing the central cavity, making them accessible for drug interaction. pnas.orgresearchgate.net The interaction between MK-499 and these residues is thought to involve hydrophobic and cation-π interactions. nih.gov Specifically, the aromatic side chain of Tyr652 is believed to form a cation-π interaction with the positively charged nitrogen atom present in many hERG-blocking drugs. nih.gov The hydrophobicity of the side chain at position 656 is also a critical determinant of binding affinity. nih.gov

Mechanistic Insights into hERG Channel Blockade by MK-499

The blockade of hERG channels by MK-499 is characterized as an open-channel block. ahajournals.org This means that the drug preferentially binds to and blocks the channel when it is in the open conformation. ahajournals.org Evidence for this mechanism comes from voltage-clamp experiments showing that the block is use-dependent; that is, it increases with repetitive depolarization that opens the channels. ahajournals.org

Once bound, MK-499 appears to be trapped within the channel's central cavity by the closure of the activation gate at negative membrane potentials. nih.gov This trapping mechanism contributes to the slow recovery from block. ahajournals.org Interestingly, MK-499 does not appear to significantly alter the gating kinetics of the hERG channel, such as the voltage dependence of activation or the rates of activation and deactivation. ahajournals.org This suggests that its primary mechanism of action is pore occlusion rather than modulation of channel gating.

Voltage-Dependent Blockade Mechanisms

The inhibitory action of MK-499 on hERG channels is markedly dependent on the membrane potential, a characteristic feature of many ion channel blockers. Research indicates that MK-499 preferentially binds to and blocks the hERG channel when it is in the open state. tandfonline.com This is evidenced by the observation that the drug has little to no effect when the cell membrane is held at a negative potential where the channels are predominantly closed. tandfonline.com However, upon depolarization, which triggers the opening of the hERG channels, MK-499 can access its binding site within the channel pore and exert its blocking effect. ahajournals.org

The potency of MK-499, as measured by its half-maximal inhibitory concentration (IC50), has been shown to be in the nanomolar range, although the exact values can vary depending on the experimental conditions and the expression system used (e.g., Xenopus oocytes versus mammalian cells). For instance, in Xenopus oocytes expressing hERG channels, the IC50 for MK-499 has been reported to be approximately 123 ± 12 nmol/L at a test potential of -20 mV. tandfonline.com In guinea pig cardiac myocytes, the IC50 for the block of the native IKr current (of which hERG is the primary component) by MK-499 is around 44 nmol/L. ahajournals.org

Interestingly, under steady-state conditions, the potency of MK-499 does not show a strong dependence on the voltage itself, but rather on the state of the channel. ahajournals.org Once the channels are open, the block appears relatively stable across a range of depolarized potentials. ahajournals.org This suggests that the primary voltage-dependent step is the channel opening, which allows the drug to bind.

Impact on Channel Gating and Inactivation Dynamics

While MK-499's primary mechanism of action is pore block, its interaction with the hERG channel can also be influenced by the channel's gating and inactivation dynamics. Inactivation is a process distinct from deactivation (closure of the activation gate) where the channel becomes non-conducting even at depolarizing potentials. Some studies have suggested that the inactivated state of the hERG channel may present a high-affinity binding site for certain drugs. pnas.org

However, research on MK-499 indicates that it does not significantly alter the voltage dependence or the kinetics of hERG channel activation or deactivation under steady-state conditions. tandfonline.comahajournals.org This finding supports the model that MK-499 acts primarily as an open-channel blocker that becomes trapped, rather than a gating modifier that alters the intrinsic properties of channel opening and closing. tandfonline.comahajournals.org

Mutagenesis studies have been instrumental in dissecting the relationship between inactivation and drug block. While some mutations that affect inactivation can alter the potency of MK-499, the general consensus is that channel opening is the prerequisite for high-affinity binding, and inactivation may further stabilize the drug-bound state for some compounds, though its role for MK-499 is less pronounced than for other hERG blockers. pnas.org

Influence of Stereochemical Configuration on Target Engagement

The designation "(+)-" in MK-499 hydrochloride signifies a specific stereoisomer, highlighting the importance of the three-dimensional arrangement of its atoms for its biological activity. nih.gov While direct comparative studies of the enantiomers of MK-499 are not extensively detailed in the available literature, the principles of stereoselectivity in pharmacology and data from related compounds strongly suggest that the (+)-enantiomer is the more potent and active form. nih.gov

The interaction between a drug and its biological target, such as an ion channel, is highly dependent on the complementary shapes of the drug molecule and the binding site. nih.gov Alanine-scanning mutagenesis studies have identified several key amino acid residues within the pore helix and S6 domain of the hERG channel that are critical for the high-affinity binding of MK-499. These include residues such as Threonine 623, Valine 625, Glycine 648, Tyrosine 652, and Phenylalanine 656. frontiersin.orgresearchgate.net The aromatic residues Y652 and F656 are considered particularly important, likely interacting with the aromatic moieties of MK-499 through π-stacking interactions. frontiersin.org

Structure Activity Relationship Sar Studies of Mk 499 Analogs

Identification of Key Structural Moieties Essential for hERG Affinity and Potency

The high-affinity binding of MK-499 to the hERG potassium channel is not coincidental but is dictated by specific structural components working in concert. SAR studies have pinpointed several key moieties that are indispensable for its potent inhibitory activity. The core structure of methanesulfonanilides like MK-499, which includes a basic nitrogen center flanked by aromatic or hydrophobic groups, is fundamental to its interaction with the hERG channel. nih.govcambridgemedchemconsulting.com

Alanine-scanning mutagenesis studies have been instrumental in identifying the specific amino acid residues within the hERG channel that interact with these moieties. nih.gov The primary binding site is located within the central cavity of the channel's pore domain. nih.gov Key residues identified as critical for high-affinity binding include Tyr652 and Phe656 on the S6 helix, and to a lesser extent, Thr623 and Val625 on the pore helix. researchgate.netresearchgate.net The interaction between MK-499 and these residues is a cornerstone of its potent hERG blockade. For instance, mutating Tyr652 or Phe656 to alanine (B10760859) can dramatically reduce the binding potency of MK-499 by 94-fold and 650-fold, respectively. nih.govnih.gov

The essential structural features of MK-499 itself include:

The Benzopyran Ring System: This rigid scaffold correctly orients the other functional groups for optimal interaction within the hERG pore.

The Piperidine (B6355638) Linker: This flexible linker connects the benzopyran core to the tetrahydroisoquinoline moiety and contains a basic nitrogen atom, which is often charged at physiological pH and crucial for interaction with the channel. tandfonline.com

The Methanesulfonamide (B31651) Group: This group is vital for high-affinity binding, contributing significantly to the electrostatic interactions within the binding pocket. vulcanchem.com

The Cyanophenyl Moiety: This aromatic group engages in critical non-covalent interactions, such as π-stacking, with aromatic residues in the hERG channel pore. pnas.org

The stereochemistry of MK-499 is also critical, with the (+)-(S,S)-enantiomer demonstrating significantly higher potency compared to other stereoisomers, highlighting the precise three-dimensional fit required for optimal binding. vulcanchem.com

Impact of Chemical Substitutions on the Benzopyran Ring System on Potency and Specificity

Modifications to the benzopyran ring system of MK-499 have a profound impact on its potency and specificity for the hERG channel. This region of the molecule is a critical determinant of the compound's inhibitory activity, and even minor substitutions can lead to significant changes in binding affinity. nih.gov

Research exploring substitutions at the 4-position of the benzopyran ring has revealed a clear SAR trend. nih.govaurorabiomed.com The potency of these analogs follows a specific rank order, demonstrating the sensitivity of this position to chemical modification. nih.gov

A study systematically evaluating these changes found the following rank order of potency for substitutions at the 4-position: unsubstituted ≈ ketone > amine > hydroxyl (MK-499 itself has a hydroxyl group). nih.govaurorabiomed.com Analogs that were unsubstituted at this position or featured a ketone were found to be 4- to 35-fold more potent than the parent MK-499 compound. aurorabiomed.com This suggests that the hydroxyl group in MK-499 is not optimal for hERG potency and that less polar or hydrogen-bond-accepting groups are preferred at this position.

| Substitution at 4-Position | Relative Potency vs. MK-499 (Hydroxyl) | Implication |

|---|---|---|

| Unsubstituted | More Potent | Indicates the hydroxyl group is not essential and may introduce unfavorable interactions. |

| Ketone | More Potent | Suggests a hydrogen bond acceptor is favored over a donor at this position. |

| Amine | Less Potent | Highlights the sensitivity of this position to the electronic and steric properties of the substituent. |

| Hydroxyl (MK-499) | Baseline | Serves as the reference compound for SAR studies. |

These findings underscore the importance of the 4-position in fine-tuning the potency of MK-499 analogs. The increased potency of the ketone analog, for instance, may be due to its ability to form a compensatory hydrogen bond with Ser624 within the hERG pore, especially when interactions with other key residues like Phe656 are altered. nih.gov This highlights the complex interplay of interactions that govern the binding of these ligands.

Role of Functional Groups (e.g., methanesulfonamide, cyano group) in Ligand-Receptor Interactions

Specific functional groups appended to the core structure of MK-499 play crucial and distinct roles in its high-affinity interaction with the hERG channel. The methanesulfonamide and cyano groups, in particular, have been identified as critical contributors to binding.

The methanesulfonamide moiety is considered indispensable for the high potency of MK-499 and related compounds. vulcanchem.com Its removal has been shown to decrease binding affinity by over 90%. vulcanchem.com Quantum mechanical calculations suggest that this group engages in favorable electrostatic interactions within the channel's binding pocket. vulcanchem.com Docking studies and mutagenesis data point to a specific hydrogen bonding interaction between the sulfonamide group and the side chain of residue Ser624, located at the base of the pore helix. nih.govvulcanchem.com This interaction helps to anchor the ligand in its binding orientation. While some studies have shown that analogs lacking the methanesulfonamide can still exhibit potent hERG blockade, this is often achieved through compensatory interactions from other parts of the molecule, reinforcing the general importance of having a polar, hydrogen-bonding feature in this region. mdpi.comacs.org

Application of Computational Chemistry and Molecular Modeling in SAR Elucidation

Computational chemistry and molecular modeling have become indispensable tools for understanding the SAR of MK-499 and for guiding the design of new compounds with reduced hERG liability. These methods provide insights into the three-dimensional nature of the ligand-receptor interactions that are often difficult to obtain through experimental means alone.

For many years, a high-resolution crystal structure of the hERG channel was unavailable. To overcome this limitation, researchers developed homology models based on the crystal structures of related bacterial potassium channels, such as KcsA and KvAP. researchgate.netpnas.orgmpg.denih.gov These models provided the first structural hypotheses for how drugs like MK-499 bind within the hERG pore. researchgate.net

The process involves aligning the amino acid sequence of hERG with that of the template channel and building a three-dimensional model of the hERG pore domain. pnas.orgmpg.de Despite the relatively low sequence identity in some regions, these models successfully predicted a large inner cavity lined by key aromatic residues (Tyr652 and F656), which was later confirmed by experimental data. researchgate.nettandfonline.com

Using these homology models, researchers performed molecular docking simulations to predict the binding pose of MK-499. pnas.orgmpg.de Procedures like FLOG (Flexible Ligands Oriented on Grid) were used to place flexible conformations of MK-499 into the modeled binding site. researchgate.netpnas.org These docking studies consistently showed MK-499 orienting itself with its long axis parallel to the pore axis, allowing its hydrophobic groups to fit within a rim formed by aromatic residues. vulcanchem.comnih.gov This computational approach was crucial in generating testable hypotheses about which residues were important for binding, guiding subsequent site-directed mutagenesis experiments. pnas.org

Molecular modeling has been pivotal in identifying the specific non-covalent interactions that stabilize the binding of MK-499 to the hERG channel. Among the most critical of these are π-stacking interactions. pnas.org

Docking simulations consistently predict a strong π-stacking interaction between the cyanophenyl ring of MK-499 and the aromatic side chain of the Phe656 residue in the S6 helix. pnas.org This interaction is a major contributor to the high binding affinity. Additionally, the other aromatic ring of MK-499 is positioned to interact with Tyr652, another key aromatic residue in the binding pocket. mdpi.com While initially thought to be a cation-π interaction with the ligand's basic nitrogen, it is now understood that Tyr652 also participates in hydrophobic and π-π stacking interactions. nih.gov

Beyond π-stacking, modeling has highlighted other important interactions:

Hydrogen Bonding: The methanesulfonamide group of MK-499 is predicted to form a hydrogen bond with the Ser624 residue in the pore helix. nih.govpsu.edu

Hydrophobic Interactions: The aliphatic portions of the molecule, such as the piperidine and benzopyran rings, engage in extensive van der Waals and hydrophobic interactions with nonpolar residues lining the large inner cavity of the channel. nih.gov

Water-Mediated Interactions: More recent and sophisticated models have included explicit water molecules in the binding cavity, revealing that water-mediated hydrogen bonds, for instance between the methanesulfonamide group and Gly648, can also play a role in stabilizing the bound complex. mdpi.com

| MK-499 Moiety | hERG Residue | Type of Interaction | Significance |

|---|---|---|---|

| Cyanophenyl Ring | Phe656 | π-π Stacking | Primary anchoring interaction for high-affinity binding. |

| Aromatic Core | Tyr652 | π-π Stacking / Hydrophobic | Secondary aromatic interaction contributing to affinity. |

| Methanesulfonamide | Ser624 | Hydrogen Bond | Orients and secures the ligand within the binding site. |

| Methanesulfonamide | Gly648 | Water-Mediated H-Bond | Contributes to stabilizing the bound conformation. |

Matched Molecular Pair Analysis (MMPA) is a powerful computational technique used in medicinal chemistry to understand how small, specific structural changes in a molecule affect its properties. knime.com In the context of hERG, MMPA is used to identify chemical transformations that can reduce or "dial out" hERG binding affinity while preserving the desired activity of a drug candidate at its intended target. researchgate.netnih.gov

For example, when developing adenosine (B11128) A2A receptor antagonists, researchers used MK-499 as a benchmark hERG inhibitor. researchgate.netnih.gov By superimposing their lead compound onto MK-499, they identified a terminal fluorobenzene (B45895) group as a likely source of hERG activity. nih.govpatsnap.com They then used MMPA on their in-house hERG data to find modifications that would mitigate this liability. nih.govpatsnap.com The analysis suggested specific transformations, such as replacing aromatic rings with heteroaromatic rings, which often leads to lower lipophilicity and reduced hERG binding. researchgate.net This strategy led to the synthesis of new compounds with significantly reduced hERG activity without compromising their primary target affinity. nih.gov This approach represents a key strategy in modern drug design for prospectively avoiding cardiotoxicity.

Preclinical Pharmacological Investigations of Mk 499 Hydrochloride, +

In Vitro Electrophysiological Assessments

In vitro electrophysiological assays are fundamental for directly measuring the functional consequences of a compound's interaction with the hERG channel. These techniques provide detailed information on channel function and are considered the gold standard for assessing hERG inhibition. numberanalytics.com

High-throughput ion flux assays offer a robust method for screening a large number of compounds for their effect on hERG channel activity. nih.gov These assays typically utilize cell lines stably expressing hERG channels and measure the efflux of a tracer ion, such as rubidium (Rb⁺) or thallium (Tl⁺), as an indicator of channel function. tandfonline.comspringernature.com Depolarization of the cells with a high concentration of extracellular potassium initiates the efflux of the tracer ion through open hERG channels. tandfonline.comresearchgate.net

Studies have demonstrated the utility of Rb⁺ flux assays in characterizing the structure-activity relationships of MK-499 analogs. For instance, substitutions at the 4-position of the benzopyran ring of MK-499 were found to significantly alter the potency of these analogs. The rank order of potency was determined to be unsubstituted ≈ ketone > amine > hydroxyl. nih.gov This indicates that the nature of the substituent at this position plays a crucial role in the interaction with the hERG channel. nih.gov While ion flux assays provide a valuable screening tool, it's important to note that the IC₅₀ values obtained can be higher than those from electrophysiology methods, though the rank order of compound potency is generally consistent. tandfonline.com

Patch-clamp electrophysiology is the definitive method for characterizing the detailed interaction of a compound with ion channels, providing precise measurements of channel currents under voltage control. numberanalytics.comnih.gov Studies using this technique on hERG channels expressed in Xenopus oocytes or mammalian cell lines like HEK293 have provided significant insights into the mechanism of MK-499 blockade. ahajournals.orgpnas.orgnih.gov

Initial studies revealed that MK-499's blocking effect is state-dependent, preferentially targeting open hERG channels. ahajournals.org When oocytes were held at a negative potential where the channels are closed, MK-499 had no effect. However, upon repetitive pulsing or clamping at a more positive potential that opens the channels, MK-499 induced a significant block. ahajournals.org The concentration required to inhibit 50% of the hERG current (IC₅₀) for MK-499 was determined to be approximately 123 nM at a test potential of -20 mV. ahajournals.org Further investigations using site-directed mutagenesis have identified key amino acid residues within the S6 domain and pore helix of the hERG channel that are critical for MK-499 binding, including Tyr652 and Phe656. pnas.orgresearchgate.net

| Parameter | Value | Assay Condition |

| IC₅₀ | 121 ± 11 nmol/L | Test potential: -40 mV |

| IC₅₀ | 123 ± 12 nmol/L | Test potential: -20 mV |

| IC₅₀ | 151 ± 29 nmol/L | Test potential: +20 mV |

Table 1: Concentration-dependent block of hERG channels by MK-499 at different test potentials as determined by patch-clamp electrophysiology. ahajournals.org

High-Throughput Ion Flux Assays for hERG Channel Activity

Radioligand Binding Assays and Displacement Studies

Radioligand binding assays are a high-throughput and cost-effective method for assessing the affinity of compounds for the hERG channel. tandfonline.comresearchgate.net These assays measure the ability of a test compound to displace a radiolabeled ligand that is known to bind to the channel with high affinity. oup.com

[³⁵S]MK-499 is a well-characterized radioligand used in hERG binding assays. oup.comtandfonline.com These assays are typically performed on membrane preparations from cell lines that stably express the hERG channel, such as HEK293 cells. sci-hub.sesigmaaldrich.com The assay involves incubating the membranes with [³⁵S]MK-499 in the presence and absence of a test compound and then measuring the amount of displaced radioligand. sci-hub.se While these binding assays are robust and generally show good correlation with functional data, discrepancies can exist. For example, MK-499 itself exhibits a much higher affinity in binding assays (K(d) < 1 nM) compared to its functional blocking potency (IC₅₀ ≈ 30 nM). tandfonline.com Despite this, the rank order of potency for various compounds in [³⁵S]MK-499 binding assays is remarkably consistent with voltage clamp data. tandfonline.com

Competitive binding assays using [³⁵S]MK-499 are instrumental in determining the binding affinities of unlabeled compounds, including analogs of MK-499. sci-hub.sephysiology.org By competing for the same binding site on the hERG channel, the potency of a test compound can be quantified by its IC₅₀ value, which is the concentration required to displace 50% of the radiolabeled ligand. aurorabiomed.com.cn

These studies have been used to characterize the pharmacology of hERG channels from different species and to evaluate the affinity of various hERG inhibitors. For example, the binding affinities of compounds like astemizole, terfenadine, and cisapride (B12094) have been determined using competitive displacement of [³⁵S]MK-499 in membranes from cells expressing both canine and human ERG channels. physiology.org Such experiments are crucial for understanding the structure-affinity relationships of different chemical series and for guiding the design of new compounds with reduced hERG liability. patsnap.com

| Compound | cERG IC₅₀ (nM) | hERG IC₅₀ (nM) |

| Astemizole | 0.4 | 0.8 |

| Terfenadine | 12 | 5 |

| Cisapride | 35 | 47 |

| MK-499 | 0.6 | 0.7 |

Table 2: Competitive displacement of [³⁵S]MK-499 binding from canine ERG (cERG) and human ERG (hERG) channels by various inhibitors. physiology.org

Use of 35S-Labeled MK-499 in hERG Binding Assays

In Vitro Cell-Based Assays Utilizing hERG-Expressing Cell Lines (e.g., HEK293 cells)

In vitro cell-based assays using mammalian cell lines that stably express the hERG channel, such as Human Embryonic Kidney (HEK293) cells, are a cornerstone of preclinical hERG liability testing. sci-hub.seoup.comnih.gov These cell lines provide a consistent and reproducible system for studying the pharmacology of the hERG channel. sigmaaldrich.com

HEK293 cells are frequently used for both electrophysiological and binding assays. sci-hub.senih.gov They can be engineered to express high levels of functional hERG channels, facilitating the measurement of channel activity. nih.govsigmaaldrich.com Various assay formats have been developed using these cells, including manual and automated patch-clamp electrophysiology, radioligand binding assays with ligands like [³⁵S]MK-499, and fluorescence-based assays that measure changes in membrane potential or ion flux. moleculardevices.comtandfonline.comnih.govslideshare.net

The data generated from these cell-based assays are critical for predicting a compound's potential to cause QT prolongation. oup.com For example, competitive binding assays using membranes from HEK293-hERG cells have shown a strong correlation with IC₅₀ values obtained from patch-clamp studies. researchgate.net Similarly, rubidium efflux assays in CHO cells expressing hERG also provide results that are predictive of patch-clamp data. researchgate.net These assays, therefore, serve as robust and predictive tools in the early stages of drug discovery to identify compounds with potential cardiovascular risks. researchgate.net

Non-Human In Vivo Pharmacological Models (Excluding Clinical Outcomes)

Canine models have been instrumental in characterizing the electrophysiological profile of MK-499 hydrochloride, (+)-, particularly its Class III antiarrhythmic properties. Research in dogs with previous myocardial infarction has been conducted to evaluate the drug's effectiveness against different types of ventricular arrhythmias and to understand the underlying electrophysiological mechanisms.

In studies involving anesthetized dogs with healed anterior myocardial infarctions, intravenous administration of MK-499 demonstrated a significant impact on cardiac electrophysiology. The compound was observed to prolong the ECG QT interval and increase ventricular refractoriness in both non-infarcted and infarcted zones of the myocardium. nih.gov One study assessed the efficacy of MK-499 against ventricular tachycardias induced by programmed ventricular stimulation (PVS) and lethal ischemic arrhythmias induced by thrombotic events. nih.gov The results showed that while MK-499 offered protection against both types of arrhythmias, the concordance between its efficacy against PVS-induced and ischemia-induced arrhythmias was poor, at 56%. nih.gov This suggests that the electrophysiological determinants of efficacy may differ depending on the arrhythmic trigger. nih.gov

Another investigation utilized a canine model of surgically induced reentrant atrial flutter to compare the antiarrhythmic effects of MK-499 with other agents. nih.gov In this model, effective doses of MK-499 terminated the atrial arrhythmia and significantly increased both atrial and ventricular refractory periods. nih.gov This was accompanied by a notable prolongation of the rate-corrected ECG QTc and paced QT intervals. nih.gov These findings highlight the compound's potent effects on both atrial and ventricular repolarization. nih.gov

Table 1: Electrophysiological Effects of an Effective Antiarrhythmic Dose of MK-499 in a Canine Atrial Flutter Model

| Parameter | Percentage Increase (Mean) |

|---|---|

| Atrial Relative Refractory Period | +23.2% |

| Atrial Effective Refractory Period | +21.6% |

| Ventricular Relative Refractory Period | +9.9% |

| Ventricular Effective Refractory Period | +10.4% |

| Rate-Corrected ECG QTc Interval | +6.7% |

| Paced QT Interval | +7.3% |

Data sourced from a study comparing MK-499 with a novel IKur blocker. nih.gov

The anesthetized guinea pig has emerged as a valuable non-rodent model for early cardiovascular safety assessment and lead optimization, particularly for evaluating a compound's potential to prolong the QT interval. researchgate.net This model is considered predictive and translatable to higher species, including humans, due to similarities in cardiac physiology. researchgate.net Studies have validated this model using reference compounds with known clinical cardiovascular effects, including those that prolong the QT interval like MK-499. researchgate.netdntb.gov.ua

Research has demonstrated good translation of repolarization effects, specifically QTc interval prolongation, from the anesthetized guinea pig model to non-rodent telemetry models and clinical outcomes in humans. researchgate.net The model allows for the simultaneous measurement of hemodynamics, ECG parameters, and cardiac contractility, providing a comprehensive cardiovascular profile of a test substance. researchgate.net The sensitivity and specificity of the anesthetized guinea pig assay for predicting cardiovascular risk have been shown to be high. researchgate.net For instance, the model can effectively identify compounds that affect cardiac ion channels, such as the hERG channel, which is a primary target for MK-499 and is associated with QT prolongation. researchgate.netnih.gov The block of the rapid component of the delayed rectifier potassium current (IKr), mediated by the hERG channel, is a key mechanism of Class III antiarrhythmic agents and a primary determinant of their effect on cardiac repolarization. uu.nlahajournals.org

Telemetry technology represents a significant advancement in preclinical drug discovery and development, allowing for the continuous monitoring of physiological parameters like blood pressure, heart rate, and electrocardiograms in conscious, freely moving animals. researchgate.net This methodology minimizes stress-induced artifacts that can confound data from restrained or anesthetized animals. nih.gov

In the context of MK-499 hydrochloride, (+)-, telemetry has been specifically employed in canine studies to define the sensitivity and specificity of this model for detecting drug-induced QT interval prolongation. researchgate.net One project utilized a 4x4 Latin square cross-over study design in telemetered dogs to evaluate a panel of drugs, including MK-499, known to affect ventricular repolarization. researchgate.net This type of study design allows for robust, within-subject comparisons, enhancing the reliability of the findings. The ability to collect continuous, long-term data on cardiovascular parameters is crucial for assessing the effects of compounds like MK-499. Telemetry systems have been validated for long-term use in dogs for periods of up to 17 weeks without significant drift in blood pressure or heart rate signals, confirming the reliability of this technology for chronic studies. researchgate.net The use of implantable radio-telemetry devices has also been validated in other species, such as the guinea pig, for monitoring arterial pressure and heart rate. researchgate.net

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| MK-499 hydrochloride, (+)- |

| (+)-N-[1'-(6-cyano-1,2,3,4-tetrahydro-2(R)-naphthalenyl)-3,4-dihydro-4(R)-hydroxyspiro(2H-1-benzopyran-2,4'-piperidin)-6-yl]methanesulfonamide monohydrochloride |

| (2-isopropyl-5-methylcyclohexyl) diphenylphosphine (B32561) oxide (DPO-1) |

| Ibutilide |

| Propafenone |

| Haloperidol |

| Dofetilide |

| E-4031 |

| d,l-sotalol hydrochloride |

| Moxifloxacin |

| Terfenadine |

| Cisapride |

| Bepridil |

| Propranolol |

| Diphenhydramine |

| Captopril |

| Verapamil |

| Amoxicillin |

| Ciprofloxacin |

| Losartan |

| Perindopril |

| Hydralazine |

| Hydrochlorothiazide |

| Isoprenaline hydrochloride |

| Naloxone |

Synthetic Chemistry and Analog Development of Mk 499 Hydrochloride, +

Methodologies for the Synthesis of the Core Chemical Scaffold

The synthesis of the MK-499 core scaffold is a multi-step process that involves the construction of its key heterocyclic and carbocyclic systems. The core can be deconstructed into three main components: a methanesulfonamide-substituted benzopyran, a piperidine (B6355638) ring, and a cyano-substituted tetrahydronaphthalene moiety. The assembly of this complex architecture requires robust and efficient chemical reactions.

The general approach to such scaffolds often involves building complex molecules from simpler, commercially available precursors. researchgate.netmdpi.com Synthetic strategies for related complex heterocyclic systems frequently utilize methods like multi-component reactions, which can build complex scaffolds in a convergent manner. researchgate.net For the benzopyran portion, a common strategy involves the reaction of a substituted phenol (B47542) with an appropriate three-carbon unit to form the pyran ring. The piperidine ring, which forms a spiro-junction with the benzopyran, is typically introduced by coupling with a pre-formed piperidine derivative or by constructing the ring in place. The synthesis of the tetrahydronaphthalene portion often starts from a substituted naphthalene (B1677914) or a related aromatic precursor, followed by reduction.

Key reactions in the synthesis of such scaffolds can include:

Nucleophilic substitution and addition reactions: To build the main carbon-carbon and carbon-heteroatom bonds.

Cyclization reactions: To form the benzopyran and piperidine rings.

Functional group interconversions: To introduce the methanesulfonamide (B31651) and cyano groups at the desired positions.

While the exact, detailed industrial synthesis of MK-499 is proprietary, academic literature on related structures suggests that the assembly relies on a convergent synthesis where the main fragments are prepared separately and then coupled. nih.govacs.org

Strategies for Stereoselective Synthesis of the (+) Enantiomer

Achieving the correct stereochemistry is critical for the biological activity of MK-499, which has two chiral centers, one at the 4-position of the benzopyran ring and the other at the 2-position of the tetrahydronaphthalene moiety. The specific designation is (2R, 4R) for the active (+) enantiomer. nih.gov The development of synthetic routes that selectively produce one enantiomer over the other is a central challenge in medicinal chemistry. rsc.orgicjs.us

Several strategies are employed for the enantioselective synthesis of chiral molecules like MK-499:

Chiral Pool Synthesis: This approach utilizes enantiomerically pure starting materials derived from natural sources. For instance, the synthesis could start from a chiral amino acid or a terpene that already contains one of the required stereocenters, which then guides the stereochemistry of subsequent reactions. mdpi.com

Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. icjs.ustcichemicals.com After the desired stereocenter is created, the auxiliary is removed. This method allows for high diastereoselectivity, which can then be translated into high enantioselectivity upon cleavage of the auxiliary.

Asymmetric Catalysis: This powerful technique uses a chiral catalyst to favor the formation of one enantiomer. For the synthesis of MK-499's precursors, this could involve asymmetric hydrogenation to set the tetrahydronaphthalene stereocenter or an asymmetric aldol-type reaction to establish the hydroxyl-bearing stereocenter on the pyran ring. rsc.org

Chiral Resolution: This method involves the separation of a racemic mixture (a 1:1 mixture of both enantiomers). icjs.us This can be achieved by reacting the racemate with a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by crystallization or chromatography. tcichemicals.com Another approach is the use of chiral chromatography columns that can directly separate the enantiomers.

For MK-499, an asymmetric synthesis was developed to produce the desired enantiomer directly, which is more efficient than resolving a racemic mixture. nih.gov The stereochemical purity of the final product is often confirmed using chiral High-Performance Liquid Chromatography (HPLC). nih.gov

Chemical Modifications and Derivatization for Analog Creation

To understand the structure-activity relationship (SAR) and optimize the properties of a lead compound, medicinal chemists synthesize a variety of analogs by making systematic modifications to its structure. aurorabiomed.comnih.gov For MK-499, several analogs have been created, particularly focusing on modifications at the 4-position of the benzopyran ring. aurorabiomed.comnih.govsigmaaldrich.com These studies help to identify which functional groups are essential for biological activity.

Key modifications and their findings include:

Substitution at the 4-Position of the Benzopyran Ring: The hydroxyl group at the 4-position of MK-499 was replaced with other functional groups. Studies showed that the nature of this substituent significantly affected the compound's potency. The rank order of potency for these analogs was found to be unsubstituted ≈ ketone > amine > hydroxyl. nih.gov This suggests that the hydroxyl group itself is not essential for high potency and that smaller or hydrogen-bond-accepting groups are well-tolerated or even beneficial at this position. aurorabiomed.comnih.gov

Stereoisomers: The synthesis and evaluation of the different stereoisomers of MK-499 were crucial to confirm that the (+) enantiomer was the most active form. aurorabiomed.com

Metabolite-Inspired Analogs: The metabolism of MK-499 in vivo produces several derivatives. nih.gov These include a metabolite formed by the loss of the N-substituent on the piperidine, an acid formed by the cleavage of the benzopyran ring, and a version hydroxylated on the tetralin ring. nih.gov These naturally occurring derivatives can guide the synthesis of new analogs to explore different regions of the molecule.

The table below summarizes the relative potencies of some analogs of MK-499 with modifications on the pyran ring. aurorabiomed.com

| Compound | Modification at Pyran Ring R-4 Position | Relative Potency vs. MK-499 |

| MK-499 | Hydroxyl (OH) | 1 (Reference) |

| Analog 1 | Ketone (=O) | More Potent |

| Analog 2 | Amine (NH₂) | Approximately Equipotent |

| Analog 3 | Unsubstituted (H) | More Potent |

| Enantiomer | Hydroxyl (OH) | Less Potent |

This table is based on data reported in studies on MK-499 analogs. aurorabiomed.com

These SAR studies are critical for designing new compounds with potentially improved efficacy or a better safety profile by, for example, reducing off-target effects. patsnap.comacs.org

Spectroscopic and Chromatographic Characterization of Synthesized Compounds

The unambiguous characterization of MK-499 hydrochloride, (+)-, and its analogs is essential to confirm their identity, structure, purity, and stereochemistry. A combination of spectroscopic and chromatographic techniques is employed for this purpose. nih.gov

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for structure elucidation in organic chemistry. uobasrah.edu.iq ¹H NMR provides information about the number and environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton. nih.govplos.org For MK-499, NMR is used to confirm the connectivity of the atoms and the integrity of the core scaffold. Advanced 2D NMR techniques can establish through-bond and through-space correlations to fully assign the structure.

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to gain structural information through fragmentation patterns. washington.edu High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. When coupled with liquid chromatography (LC-MS/MS), it becomes a powerful tool for quantitative analysis and metabolite identification. nih.govpnas.org

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for assessing the purity of synthesized compounds. chromatographyonline.com A sample is passed through a column, and its components are separated based on their affinity for the column's stationary phase. The purity is determined by the relative area of the main peak in the chromatogram.

Chiral HPLC: To determine the enantiomeric purity (or enantiomeric excess) of the final product, chiral HPLC is used. nih.gov This technique employs a chiral stationary phase that interacts differently with the two enantiomers, allowing for their separation and quantification. This is crucial to verify the success of a stereoselective synthesis. icjs.us

The table below summarizes the analytical techniques used in the characterization of MK-499.

| Technique | Purpose |

| ¹H and ¹³C NMR Spectroscopy | Structural elucidation and confirmation of the chemical scaffold. |

| Mass Spectrometry (MS) | Determination of molecular weight and molecular formula. nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Assessment of chemical purity. chromatographyonline.com |

| Chiral HPLC | Determination of stereochemical purity (enantiomeric excess). nih.gov |

| Karl Fischer Titration | Quantification of water content, particularly for hydrated forms like a dihydrate. nih.gov |

Through the combined application of these synthetic and analytical methodologies, complex molecules like MK-499 hydrochloride, (+)- can be prepared with high control over their chemical and stereochemical identity, enabling detailed investigation of their biological properties.

Role As a Research Tool and Benchmark Agent

Application in High-Throughput Screening for hERG Liability in Drug Discovery

The blockade of the hERG potassium channel is a major concern in drug development due to its association with acquired long QT syndrome, a condition that can lead to life-threatening cardiac arrhythmias. nih.govnumberanalytics.com Consequently, early identification of compounds that inhibit the hERG channel is a critical step in drug discovery to mitigate the risk of costly failures in later development phases. nih.gov MK-499 serves as a crucial reference compound in various assays designed to assess hERG liability.

High-throughput screening (HTS) assays are essential for rapidly evaluating large numbers of compounds. While patch-clamp electrophysiology is considered the gold standard for measuring hERG activity, it is a resource-intensive technique. nih.govnumberanalytics.com Therefore, alternative HTS methods, such as those measuring the flux of surrogate ions like thallium, have been developed and validated. nih.gov In these assays, MK-499 is frequently used as a positive control and a benchmark inhibitor to validate the assay's ability to identify compounds with the potential to block the hERG channel. nih.govnih.gov Its well-characterized, high-potency inhibition of the hERG channel provides a reliable standard against which the activity of test compounds can be compared. nih.gov

Pharmacophore models, which describe the essential three-dimensional arrangement of chemical features necessary for biological activity, have been successfully developed to identify potent hERG inhibitors. MK-499 is a key compound used in the generation and validation of these models. nih.gov By understanding the structural features shared by potent inhibitors like MK-499, medicinal chemists can better predict and design new molecules with a reduced risk of hERG-related cardiotoxicity. numberanalytics.compatsnap.com

Table 1: Role of MK-499 in hERG Liability Screening

| Application | Description | Key Finding |

|---|---|---|

| High-Throughput Screening (HTS) | Used as a reference inhibitor in assays like thallium flux to identify potential hERG blockers. | Validates assay performance and provides a benchmark for comparing test compounds. nih.govnih.gov |

| Pharmacophore Modeling | Its chemical features are used to build models that predict hERG inhibition. | Helps in the design of safer drugs by identifying and avoiding structural motifs associated with hERG liability. nih.govpatsnap.com |

| Structure-Activity Relationship (SAR) Studies | Serves as a scaffold for creating analogs to probe interactions with the hERG channel. | Elucidates key binding interactions within the channel's inner vestibule. nih.gov |

Utility in Mechanistic Studies of Ion Channel Function and Dysfunction

The specific and potent nature of MK-499's interaction with the hERG channel makes it an invaluable tool for investigating the fundamental mechanisms of ion channel function and the molecular basis of channel-related diseases. nih.govresearchgate.net

Researchers utilize MK-499 to probe the structural basis of drug-induced long QT syndrome. researchgate.net Studies have shown that methanesulfonanilides, including MK-499, likely bind within the inner vestibule of the hERG channel pore, interacting with specific amino acid residues on the S6 transmembrane domain. nih.govresearchgate.net Alanine-scanning mutagenesis, a technique where specific amino acids are replaced with alanine (B10760859), has been employed in conjunction with MK-499 to identify the critical residues involved in its high-affinity binding. researchgate.net These studies have pinpointed amino acids such as Gly648, Tyr652, and Phe656 on the S6 domain, as well as Thr623 and Val625 on the pore helix, as forming the binding site for MK-499. researchgate.net

Furthermore, the study of MK-499 analogs has provided deeper insights into the nuanced interactions within the hERG channel. For instance, modifications at the 4-position of the benzopyran ring of MK-499 significantly alter the potency of its analogs. nih.gov Interestingly, the F656A mutation in the S6 domain, which reduces the affinity for MK-499, does not affect the potency of a ketone-containing analog, suggesting the possibility of alternative or compensatory binding interactions. nih.gov Such studies highlight that interaction with Phe656 is not an absolute requirement for the binding of all methanesulfonanilide compounds and suggest a broader role for this residue in regulating access to the channel's inner vestibule. nih.gov

The use of advanced techniques like genetic code expansion allows for the incorporation of unnatural amino acids into ion channels, providing a powerful method for detailed mechanistic studies that are often inaccessible through traditional methods. nih.gov While not directly cited for MK-499 in the provided context, the principles of using specific chemical probes to dissect channel function are well-aligned with the utility of MK-499.

Reference Compound in Comparative Pharmacology Studies

In the field of pharmacology, having well-characterized reference compounds is essential for the comparative analysis of new drugs and for understanding the nuances of drug-receptor interactions. MK-499 serves as a benchmark compound in comparative pharmacology studies, particularly those focused on the hERG channel. uu.nl

Its consistent and potent inhibitory effect allows researchers to compare the hERG blocking potential of novel compounds against a known standard. This is critical for establishing the relative risk of new chemical entities. For example, in the development of adenosine (B11128) A2A receptor antagonists, a lead compound was superimposed onto the structure of MK-499 to identify the structural moieties responsible for its hERG activity. patsnap.com This comparative approach enabled the targeted modification of the lead compound to significantly reduce its hERG liability. patsnap.com

The use of MK-499 as a reference is not limited to direct comparisons of inhibitory potency. It is also used in studies evaluating different experimental methodologies for assessing hERG block. For instance, its well-defined properties make it a suitable compound for validating and comparing data from various platforms, such as manual and automated patch-clamp systems or different cell expression systems.

Table 2: MK-499 in Comparative Pharmacology

| Study Type | Role of MK-499 | Significance |

|---|---|---|

| New Drug Candidate Profiling | Benchmark hERG inhibitor to compare potency and risk. | Provides a standardized measure of a new compound's potential for hERG-related cardiotoxicity. patsnap.com |

| Methodology Validation | Standard compound to assess the reliability and comparability of different hERG screening assays. | Ensures consistency and accuracy across various experimental platforms. |

| SAR of Other Compound Classes | Its binding mode serves as a model to understand how other, structurally different compounds might interact with the hERG channel. | Facilitates the rational design of safer compounds by avoiding known hERG-binding pharmacophores. patsnap.comresearchgate.net |

Future Research Directions and Unaddressed Academic Questions for Mk 499 Hydrochloride, +

Exploration of Additional Molecular Targets or Off-Targets beyond hERG

A crucial area for future research is the comprehensive profiling of MK-499 hydrochloride, (+)- against a broad range of molecular targets to identify any potential off-target activities. While MK-499 is renowned for its high affinity and selectivity for the hERG channel, a systematic evaluation across a wide panel of receptors, other ion channels, enzymes, and transporters is largely absent from the published literature.

Standard industry practice often involves screening compounds against safety panels, such as the SafetyScreen44 or CEREP panels, which include targets known to be involved in adverse drug reactions. eurofinsdiscovery.comeurofins.comeuroscreenfast.com There is no publicly available data indicating that MK-499 has undergone such extensive off-target screening. Future studies should endeavor to perform these assays to build a comprehensive selectivity profile. This would involve a combination of radioligand binding assays and functional assays to not only identify binding but also to characterize the nature of the interaction (e.g., agonist, antagonist, allosteric modulator). ethz.ch

Identifying any off-target interactions is critical for several reasons. Firstly, it would provide a more complete understanding of the compound's pharmacological profile. Secondly, it could reveal novel therapeutic possibilities or explain unforeseen experimental outcomes. For instance, an interaction with another ion channel or a G-protein-coupled receptor could have subtle but significant effects in different experimental models. In silico prediction tools for off-target effects could be employed as a preliminary step to guide these experimental investigations. plos.orgnih.govresearchgate.net

Advanced Computational Modeling for Predictive SAR and Selectivity

Computational modeling has been instrumental in understanding how MK-499 interacts with the hERG channel. cambridgemedchemconsulting.comdntb.gov.uaresearchgate.net Homology models of the hERG channel, often based on the crystal structure of the bacterial potassium channel KcsA, have been used to dock MK-499 and identify key interacting residues, such as Tyr652 and Phe656 in the S6 domain. cambridgemedchemconsulting.comdntb.gov.uapnas.org However, these models have limitations and future research should focus on more advanced computational approaches to refine our understanding and improve predictive power.

The advent of cryo-electron microscopy (cryo-EM) structures of the hERG channel provides a more accurate template for structure-based drug design and modeling. acs.org Future computational studies should leverage these higher-resolution structures to perform more sophisticated simulations, such as molecular dynamics (MD) simulations. MD simulations can provide insights into the dynamic nature of the drug-channel interaction, including the role of water molecules and the conformational changes induced by ligand binding. acs.org

Furthermore, the development of quantitative structure-activity relationship (QSAR) models specifically tailored to MK-499 and its analogs could accelerate the design of new chemical probes with desired selectivity profiles. aaaai.orgacs.org By integrating machine learning and deep learning algorithms with large datasets of experimental binding affinities, it may be possible to create "hyper-predictive" models that can more accurately forecast the hERG liability and off-target effects of novel compounds. guidetopharmacology.orgacs.orgresearchgate.netut.ac.ir Such models could incorporate a wider range of molecular descriptors, including those derived from MD simulations, to capture the dynamic aspects of ligand-receptor interactions. guidetopharmacology.org

Development of Novel Analogs with Modified Selectivity Profiles

The development of novel analogs of MK-499 with modified selectivity profiles represents a significant opportunity for future medicinal chemistry efforts. While the existing structure-activity relationship (SAR) data for MK-499 is valuable, a more systematic exploration of its chemical space could yield new tools for research. plos.orgnih.gov

Studies have shown that substitutions at the 4-position of the benzopyran ring can significantly alter the potency of MK-499 analogs. plos.orgnih.gov For example, replacing the hydroxyl group with a ketone or an unsubstituted position can increase potency. plos.orgnih.gov Future research should expand on these findings by synthesizing and characterizing a broader range of analogs with diverse chemical modifications. The goal would be to develop compounds with:

Increased selectivity for hERG: By fine-tuning the structure, it may be possible to design analogs with even lower affinity for any identified off-targets.

Altered state-dependence: Creating analogs that preferentially bind to different states of the hERG channel (e.g., open, closed, inactivated) could provide more nuanced tools for studying channel gating.

Selectivity for other ion channels: By understanding the structural determinants of MK-499's selectivity, it may be possible to rationally design analogs that target other related ion channels with higher affinity.

The following table summarizes the reported effects of modifications to the MK-499 structure on hERG inhibition:

| Modification Location | Substitution | Effect on hERG Potency | Reference |

| 4-position of benzopyran ring | Ketone | Increased potency | plos.orgnih.gov |

| 4-position of benzopyran ring | Unsubstituted | Increased potency | plos.orgnih.gov |

| 4-position of benzopyran ring | Amine | Equipotent to MK-499 | plos.orgnih.gov |

| S6 domain of hERG (mutagenesis) | F656A | Significantly reduced potency | dntb.gov.uanih.gov |

| S6 domain of hERG (mutagenesis) | Y652A | Reduced potency | dntb.gov.ua |

Integration with Systems Biology Approaches for Comprehensive Understanding

Systems biology offers a powerful framework for understanding the complex biological effects of a compound beyond its primary molecular target. acs.orgresearchgate.net To date, there have been no published studies that apply a systems-level approach to investigate the cellular and systemic consequences of MK-499 administration. Future research in this area could provide a more holistic view of its pharmacological effects.

A systems biology approach would involve integrating data from multiple "omics" technologies, such as transcriptomics, proteomics, and metabolomics, to create a comprehensive picture of the cellular response to MK-499. researchgate.net For example, gene expression profiling of cardiac cells treated with MK-499 could reveal compensatory changes in other ion channels or signaling pathways. Proteomics could identify changes in protein expression and post-translational modifications, while metabolomics could uncover alterations in cellular metabolism.

Investigation of Degradation Pathways and Metabolite Activity in Research Models

A comprehensive understanding of the metabolic fate of MK-499 and the pharmacological activity of its metabolites is crucial for interpreting experimental results and for any potential translational applications. A key study by Vickers and colleagues in 1998 detailed the metabolism of MK-499 in rats and dogs, identifying several metabolites. researchgate.net However, a number of questions remain unanswered.

The major metabolic pathways identified include N-dealkylation, scission of the benzopyran ring, and hydroxylation of the tetralin ring. researchgate.net In rats, significant presystemic metabolism leads to low bioavailability, whereas in dogs, bioavailability is high. researchgate.net The identified metabolites are summarized in the table below:

| Metabolite | Formation Pathway | Species Found In |

| Metabolite I | Loss of N-substitution | Rat, Dog |

| Metabolite II | Scission of benzopyran ring (acid formation) | Rat |

| Metabolite III | Positional isomer of Metabolite IV | Rat |

| Metabolite IV | Carbon-4 hydroxylation of the tetralin ring | Rat |

| Metabolite V | Glutathione conjugate of a ring-opened metabolite | Rat |

| Metabolite VI | N-acetyl-cysteine conjugate of a ring-opened metabolite | Rat |

| Metabolite VII | Glucuronide of parent MK-499 | Dog |

Future research should focus on several key aspects. Firstly, the pharmacological activity of these metabolites needs to be systematically evaluated. It is currently unknown whether any of these metabolites retain significant activity at the hERG channel or if they have their own off-target effects. Secondly, the specific enzymes responsible for the metabolism of MK-499 have not been fully characterized. Identifying the cytochrome P450 (CYP) isoforms and other enzymes involved would be important for predicting potential drug-drug interactions. Finally, the metabolic stability and metabolite profiles of novel MK-499 analogs should be a key consideration in their development to ensure they have suitable properties for use as research tools. olemiss.edunih.govfrontiersin.org

Q & A

Q. What are the standard assays for evaluating MK-499 hydrochloride’s hERG potassium channel inhibitory activity?

MK-499 is a well-characterized hERG channel blocker. The most common assays include:

- Radioligand binding assays using ligands like [³H]-Dofetilide or [³H]-MK-499 to measure competitive displacement .

- Functional patch-clamp electrophysiology (e.g., Rb⁺ efflux assays in CHO cells stably expressing hERG) to quantify IC₅₀ values .

- IonWorks automated patch-clamp systems for high-throughput screening . Researchers should validate results across multiple assays to confirm potency and specificity.

Q. How should experimental conditions be standardized for hERG inhibition studies with MK-499?

- Use stable cell lines (e.g., CHO or HEK293 expressing hERG) to ensure consistent channel expression .

- Control for temperature (e.g., 37°C vs. room temperature), as hERG blockade is temperature-sensitive .

- Include positive controls (e.g., Astemizole, Cisapride) and vehicle controls to normalize inter-experiment variability .

Q. What are the critical parameters for characterizing MK-499 hydrochloride’s purity and stability in solution?

- HPLC-UV/LC-MS : Assess purity (>95% by area under the curve) and detect degradation products under stress conditions (e.g., pH, light, heat) .

- NMR spectroscopy : Confirm structural integrity and stereochemical purity, especially for the (+)-enantiomer .

- Karl Fischer titration : Quantify water content to ensure stability in lyophilized formulations .

Advanced Research Questions

Q. How can structural modifications to MK-499 analogs mitigate hERG binding while retaining target activity?

- C-1 position substitutions : Diastereomeric pairs (e.g., 1,2,4-oxadiazole derivatives) can reduce hERG affinity while maintaining SSTR3 antagonism, as shown in analogs like MK-4256 .

- Diphenyl substitutions : Enhance target potency but require careful balance with hERG off-target effects (e.g., compound 7 in Table 3 of ).

- Pharmacokinetic (PK) optimization : Prioritize analogs with lower clearance and higher oral exposure (e.g., compound 6 in Table 2 of ).

Q. What methodologies resolve discrepancies between radioligand binding and functional assay data for MK-499?

- Assay correlation analysis : Plot IC₅₀ values from radioligand binding (e.g., MK-499 displacement) against patch-clamp data to identify outliers .

- Temperature modulation : Functional assays at physiological temperatures (37°C) may better predict in vivo hERG blockade than room-temperature binding assays .

- Kinetic binding studies : Use time-resolved assays to differentiate competitive vs. non-competitive inhibition mechanisms .

Q. How should researchers design studies to assess MK-499’s pharmacokinetic (PK) and pharmacodynamic (PD) profiles?

- Rodent PK studies : Measure plasma half-life, clearance, and oral bioavailability using LC-MS/MS quantification .

- Glucose tolerance tests (GTT) : Evaluate in vivo efficacy in models like oral GTT (oGTT) to mirror clinical protocols (e.g., 63% glucose reduction at 1 mg/kg in ).

- Tissue distribution : Use radiolabeled MK-499 (e.g., [¹⁴C]-MK-499) to quantify accumulation in cardiac tissue vs. target organs .

Q. What statistical approaches are recommended for analyzing contradictory hERG inhibition data across studies?

- Bland-Altman plots : Compare assay agreement limits for IC₅₀ values from different methodologies .

- Meta-analysis : Pool data from public repositories (e.g., ChEMBL, PubChem) to assess inter-laboratory variability .

- Sensitivity analysis : Identify confounding variables (e.g., cell passage number, assay buffer composition) that impact reproducibility .

Data Interpretation and Reproducibility

Q. How can researchers ensure reproducibility of MK-499’s hERG inhibition data?

- Detailed experimental protocols : Include cell culture conditions, assay buffer recipes, and voltage-clamp parameters in supplementary materials .

- Blinded data analysis : Minimize bias by having independent researchers analyze raw electrophysiology traces .

- Inter-laboratory validation : Collaborate with external labs to replicate key findings using shared reagents .

Q. What strategies validate MK-499’s stereochemical purity in asymmetric synthesis workflows?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.